3-benzyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
3-benzyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of chromenopyrimidine derivatives and has been synthesized using different methods.
Scientific Research Applications
Synthesis Methods and Chemical Properties
Novel Synthesis Approaches
Researchers have developed various synthesis methods for chromenopyrimidinones and related compounds. For instance, Osyanin et al. (2014) proposed a novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones from 6-amino-1,3-dimethyluracil and o-hydroxybenzyl alcohols, demonstrating the structural flexibility and synthetic accessibility of these compounds (Osyanin et al., 2014).
Biological and Pharmacological Applications
Antimicrobial Activities
Chromenopyrimidinone derivatives have been explored for their antimicrobial properties. Okasha et al. (2016) synthesized a series of chromene molecules to explore their antimicrobial activity, finding some derivatives exhibited promising antibacterial activities compared to reference antimicrobial agents (Okasha et al., 2016). This indicates the potential of chromenopyrimidinone derivatives in developing new antimicrobial agents.
Catalytic Applications and Chemical Reactions
Catalyst-Free Syntheses
Brahmachari and Nayek (2017) developed a catalyst-free, highly efficient synthesis method for a new series of functionalized chromenopyrimidinones under ambient conditions, highlighting the eco-friendliness and high atom economy of the process (Brahmachari & Nayek, 2017).
Antioxidant and Oxidizing Properties
Oxidizing Agent Applications
Yoneda et al. (1980) studied 5-deaza-10-oxaflavins (a class related to chromenopyrimidinones) for their oxidizing power, showing their capability to oxidize benzyl alcohol to benzaldehyde under neutral conditions, suggesting their use as autorecycling oxidizing agents (Yoneda et al., 1980).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Compounds that inhibit cdk2 typically do so by binding to the enzyme and preventing it from phosphorylating its substrates . This inhibits the progression of the cell cycle, particularly the transition from G1 phase to S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Result of Action
The inhibition of CDK2 by similar compounds has been shown to significantly inhibit the growth of various cell lines
Properties
IUPAC Name |
3-benzyl-8-methoxy-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O4/c1-30-18-12-13-19-20(14-18)31-24-21(22(19)28)25(29)27(15-16-8-4-2-5-9-16)23(26-24)17-10-6-3-7-11-17/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTZSZUVGLNSQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)CC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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